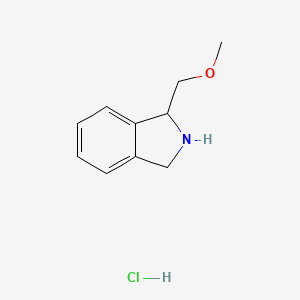

1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride

Número de catálogo:

B15322360

Peso molecular:

199.68 g/mol

Clave InChI:

OFTPUEYJJAUYFH-UHFFFAOYSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H14ClNO |

|---|---|

Peso molecular |

199.68 g/mol |

Nombre IUPAC |

1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |

Clave InChI |

OFTPUEYJJAUYFH-UHFFFAOYSA-N |

SMILES canónico |

COCC1C2=CC=CC=C2CN1.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole Hydrochloride

Executive Summary: This technical guide provides a comprehensive analysis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride, a heterocyclic compound belonging to the isoindoline class. The isoindoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document elucidates the molecule's chemical structure, including its core components and the functional role of its hydrochloride salt form. Furthermore, it details the critical physicochemical properties—pKa, solubility, lipophilicity (LogD), and melting point—that are paramount for drug development. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the characterization and optimization of new chemical entities.

Introduction to the Isoindoline Scaffold

The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, is a bicyclic heterocyclic scaffold in which a benzene ring is fused to a pyrrolidine ring.[1][2] This structural motif is of significant interest in pharmaceutical sciences due to its presence in a wide array of natural products and synthetic drugs demonstrating diverse pharmacological activities.[1][2] Derivatives of isoindoline have been reported to exhibit activities including, but not limited to, diuretic, antitumor, and selective serotonin reuptake inhibition.[1] Several clinically approved drugs, such as the immunomodulatory agents lenalidomide and pomalidomide, and the antihypertensive agent indapamide, feature the related phthalimide or isoindolinone core, highlighting the therapeutic relevance of this structural class.[1]

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride (CAS Number: 2751620-67-2) is a specific derivative that combines the isoindoline core with a methoxymethyl substituent at the C1 position.[3] As with many amine-containing drug candidates, it is prepared as a hydrochloride salt to enhance its pharmaceutical properties. This guide offers an in-depth examination of its molecular architecture and a detailed exploration of the key physicochemical parameters that dictate its behavior in a biological system.

Chemical Identity and Structure

A precise understanding of a compound's structure is the foundation of all chemical and pharmaceutical development. This section details the structural components and nomenclature of the target molecule.

| Identifier | Value |

| IUPAC Name | 1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |

| CAS Number | 2751620-67-2[3] |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

Structural Elucidation

The molecule consists of a central isoindoline ring system. A methoxymethyl (-CH₂OCH₃) group is attached to the carbon atom at position 1 of the isoindoline ring. The nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride ion, characteristic of a hydrochloride salt.

The carbon at position 1 is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). Unless synthesized through a stereospecific route or resolved, the compound exists as a racemic mixture. The distinct spatial arrangement of each enantiomer can lead to different pharmacological and toxicological profiles, a critical consideration in drug development.

Aqueous Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For pharmaceutical development, it is typically measured in aqueous buffers that mimic physiological conditions.

The shake-flask method is the gold standard for solubility determination because it measures the solubility of the thermodynamically most stable form of the compound at equilibrium. [4] Methodology:

-

Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). [5]2. Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours to ensure that equilibrium is reached. [4]3. Separation: The resulting suspensions are filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solids. The pH of the filtrate is measured to confirm it has not changed. [4]4. Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Solubility is reported in mg/mL or µg/mL at each specific pH.

Lipophilicity (LogD)

Lipophilicity describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a key predictor of a drug's ability to cross biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP). LogD is the ratio of the sum of all forms of the compound (ionized and non-ionized) in octanol to the sum of all forms in an aqueous buffer at a specific pH. [6]

Methodology:

-

Preparation: A known concentration of the compound is dissolved in the aqueous phase (phosphate-buffered saline at pH 7.4).

-

Partitioning: An equal volume of n-octanol (pre-saturated with the aqueous buffer) is added to the aqueous solution.

-

Equilibration: The biphasic mixture is vortexed vigorously and then gently agitated for several hours to allow for partitioning equilibrium. The mixture is then centrifuged to ensure complete phase separation.

-

Quantification: A sample is carefully taken from both the aqueous and octanol phases. The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The LogD is calculated using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Melting Point and Thermal Properties

The melting point is the temperature at which a substance changes from a solid to a liquid state. It is a fundamental property used to confirm the identity and purity of a crystalline solid.

DSC is the preferred method as it provides not only the melting point but also information about the heat of fusion, which relates to crystal lattice energy, and can detect polymorphism or the presence of solvates. [7][5] Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10°C/min) under a continuous purge of inert gas like nitrogen. [5]3. Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

Interpretation: A melting event is observed as an endothermic peak on the resulting thermogram. The melting point is typically taken as the onset or peak temperature of this endotherm. [5]

Synthesis Overview

While specific synthetic procedures for this exact molecule may be proprietary, a plausible and established route for the synthesis of 1-substituted-2,3-dihydro-1H-isoindoles can be outlined based on known chemical literature. The synthesis would likely proceed in two main stages: formation of the free base followed by conversion to the hydrochloride salt.

-

Synthesis of the Free Base: A common method involves the reaction of α,α′-dibromo-o-xylene with a suitable primary amine precursor under basic conditions. The choice of solvent and base is critical to promote the reaction efficiently. 2. Formation of the Hydrochloride Salt: The purified free base, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole, is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid (e.g., as a solution in ether or as concentrated aqueous acid) is then added, causing the hydrochloride salt to precipitate out of the solution. [8]The resulting crystalline solid is collected by filtration, washed, and dried.

Conclusion and Future Directions

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is a member of a medicinally important class of compounds. Its chemical structure, featuring a chiral center and an ionizable amine, necessitates a thorough physicochemical characterization to enable its development as a potential therapeutic agent. The properties of pKa, solubility, lipophilicity, and melting point are interdependent and collectively govern the compound's ADME profile and suitability for formulation. The experimental protocols detailed in this guide represent robust, industry-standard methods for obtaining this critical data.

Future research should focus on the stereospecific synthesis and characterization of the individual (R) and (S) enantiomers to investigate any differences in their pharmacological activity and physicochemical properties. Furthermore, comprehensive solid-state characterization, including polymorphism and hygroscopicity screening, would be essential for selecting the optimal solid form for clinical development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Chaudhari, S. P., & Patil, P. S. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 27-32.

- Kaliszan, R., & Ośmiałowski, K. (2004). Determination of pKa by pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(9), 2623–2629.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 941-949.

- Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.

- Pandey, P. K. (2025).

- Gothoskar, A. V., Gunjikar, R. A., & Puranik, P. K. (2005). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 67(3), 329-334.

- de Kock, C., Smith, V. J., & van der Watt, J. G. (2018). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 23(10), 2649.

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). Determination of pKa values of active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 987-997.

- Avdeef, A., Berger, C. M., & Brownell, C. (2000). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 17(1), 85-89.

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Reddy, K. S., et al. (2006). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Tetrahedron Letters, 47(40), 7161-7164.

- Kim, M., & Lee, J. (2025). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems.

- World Intellectual Property Organization. (1981). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (U.S.

- O'Donnell, K. (2018). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.

- Wieczorek, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(11), 3293.

- Kumar, V., & Singh, V. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345.

- Poplawski, J. C., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 24(2), 851–860.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- Karakuş, N., & Koca, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Digest Journal of Nanomaterials and Biostructures, 13(4), 1109-1118.

- Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078.

-

Science.gov. (n.d.). logd lipophilicity measurement: Topics. Retrieved from [Link]

- Wujec, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3543.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. 1H-Isoindole, 2,3-dihydro-1-(methoxymethyl)-, hydrochloride (1:1) CAS#: 2751620-67-2 [m.chemicalbook.com]

- 4. rjpdft.com [rjpdft.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

An In-depth Technical Guide to the Potential Mechanisms of Action for 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole Derivatives

Abstract

The 2,3-dihydro-1H-isoindole, or isoindoline, scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for 1-(methoxymethyl)-2,3-dihydro-1H-isoindole derivatives. In the absence of direct literature on this specific substitution, this document synthesizes the well-established mechanisms of action for the broader isoindoline class and extrapolates the potential influence of the 1-(methoxymethyl) substituent based on structure-activity relationship (SAR) studies of related analogues. We will delve into three primary, well-validated mechanistic pathways for isoindoline derivatives: Cereblon (CRBN) modulation, Cyclooxygenase (COX) inhibition, and Phosphodiesterase 4 (PDE4) inhibition. For each pathway, we will discuss the underlying biology, the role of the isoindoline core, and provide detailed experimental protocols for researchers to investigate the activity of novel derivatives.

The 2,3-Dihydro-1H-isoindole Scaffold: A Foundation for Diverse Pharmacology

The isoindoline ring system, a bicyclic structure composed of a benzene ring fused to a five-membered pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in several commercial drugs, highlighting its therapeutic importance.[4][5] The versatility of the isoindoline core allows for substitutions at various positions, leading to a wide range of pharmacological profiles. This guide focuses on derivatives with a methoxymethyl group at the 1-position, a substitution that introduces a small, flexible, and polar ether linkage, which could influence solubility, hydrogen bonding capacity, and overall interaction with biological targets.

Potential Mechanisms of Action

Cereblon (CRBN) Modulation: The "Molecular Glue" Paradigm

One of the most significant mechanisms of action for certain isoindoline-containing compounds, particularly the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is the modulation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[4][6]

2.1.1. The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-4A (CUL4A) ring E3 ubiquitin ligase complex, with CRBN as its substrate receptor (CRL4-CRBN), is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.[7] IMiDs act as "molecular glues" by binding to CRBN and altering its substrate specificity.[6][7] This binding event induces the recruitment of "neosubstrates," proteins not normally targeted by CRL4-CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[6]

2.1.2. Structural Insights into CRBN Binding

The binding of IMiDs to CRBN is primarily mediated by the glutarimide ring of the drug, which fits into a hydrophobic pocket formed by three tryptophan residues in CRBN.[8] The isoindoline (or phthalimide) portion of the molecule is more solvent-exposed and can influence neosubstrate recruitment.[8] While the 1-(methoxymethyl)-2,3-dihydro-1H-isoindole core lacks the glutarimide moiety of classical IMiDs, the potential for interaction with CRBN or other components of the E3 ligase machinery cannot be entirely ruled out without experimental validation, especially if it is part of a larger molecule containing a CRBN-binding motif.

2.1.3. Experimental Workflow for Assessing CRBN Binding and Neosubstrate Degradation

2.2.4. Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

-

Purified human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

-

Test 1-(methoxymethyl)-2,3-dihydro-1H-isoindole derivative

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the serially diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control.

-

Incubate for 10 minutes at room temperature.

-

Add TMPD to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each well and determine the percent inhibition and IC50 value for each enzyme.

Phosphodiesterase 4 (PDE4) Inhibition: Targeting cAMP Signaling

Inhibition of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), is another established mechanism for compounds with an isoindoline core, such as the approved drug apremilast. [9] 2.3.1. The Role of PDE4 in Inflammation

PDE4 is predominantly expressed in inflammatory and immune cells. [10][11]By degrading cAMP, PDE4 plays a crucial role in regulating inflammatory responses. [9]Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promotes the release of anti-inflammatory mediators. [9] 2.3.2. Isoindoline Derivatives as PDE4 Inhibitors

The development of apremilast demonstrates the potential of the isoindoline-1,3-dione scaffold for PDE4 inhibition. Structure-activity relationship studies of various PDE4 inhibitors have highlighted the importance of specific pharmacophoric features for binding to the enzyme's active site. [11][12]The 1-(methoxymethyl)-2,3-dihydro-1H-isoindole scaffold could serve as a novel starting point for the design of new PDE4 inhibitors.

2.3.3. Experimental Workflow for PDE4 Inhibition

2.3.4. Detailed Protocol: PDE4 Enzyme Inhibition Assay (Radiometric)

This is a highly sensitive method to measure the activity of PDE4 inhibitors.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Test 1-(methoxymethyl)-2,3-dihydro-1H-isoindole derivative

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In microcentrifuge tubes, combine the assay buffer, [3H]-cAMP, and the test compound.

-

Initiate the reaction by adding the PDE4 enzyme.

-

Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom nucleotidase. Incubate for 10 minutes at 30°C to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Summary and Future Directions

The 1-(methoxymethyl)-2,3-dihydro-1H-isoindole scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental evidence for its mechanism of action is currently lacking, the well-documented pharmacology of the broader isoindoline class provides a rational basis for investigation. The primary putative mechanisms include modulation of the CRL4-CRBN E3 ligase complex, inhibition of COX enzymes, and inhibition of PDE4. The methoxymethyl substituent at the 1-position may confer unique properties that influence binding affinity, selectivity, and pharmacokinetic profiles.

The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the biological activity of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole derivatives and elucidate their precise mechanism of action. Such studies are essential to unlock the full therapeutic potential of this promising class of compounds.

References

- Al-Sanea, M. M., et al. (2021). Design, Synthesis of Novel Isoindoline Hybrids as COX-2 Inhibitors: Anti-inflammatory, Analgesic Activities and Docking Study. PubMed.

- Zarghi, A., et al. (2025). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.

- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.

- Singh, S. K., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Zarghi, A., & Arfaei, S. (2011).

- Vurro, M., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). SciSpace.

- Bajda, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC.

- Serrano-Marín, J., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)

- Hansen, J. D., et al. (2020). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC.

- Nolan, K., et al. (2018).

- Zhang, T., et al. (2025). Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation.

- Kulkarni, V. M., et al. (2003). 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. PubMed.

- Singh, S., et al. (2022). A review on isoindole and its pharmacological activities. World Journal of Pharmaceutical Research.

- Robarge, M. J., et al. (2005). Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.

- Rotella, D. P. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.

- Zhang, Y., et al. (2024). PDE4B inhibitors based on isoquinoline derivatives.

- Ivashchenko, A. V., et al. (2018).

- Magzoub, M., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. MDPI.

- Singh, S. K., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

- Ingale, Y. N., & Ugale, R. B. (2018).

- Pan, W., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed.

- Lee, S., & Chun, J. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI.

- Ciossani, G., et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Publishing.

- Wierling, C., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega.

- Maliha, G., et al. (2008). 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide. PMC.

- Sopova, M. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- Bräse, S., et al. (2013).

- El-Gohary, N. S. M., & Shaaban, M. I. (2014).

- Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Elucidation of 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole Hydrochloride via ¹H and ¹³C NMR Spectroscopy

Executive Summary

The isoindoline (2,3-dihydro-1H-isoindole) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous commercially valuable therapeutics, including the immunomodulatory drug lenalidomide . Functionalization of this core, particularly at the C1 position, introduces chirality and alters the physicochemical properties of the molecule.

This technical whitepaper provides a comprehensive guide to the structural elucidation of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for drug development professionals and analytical chemists, this guide details the causality behind experimental protocols, analyzes complex spin systems induced by stereocenters, and establishes a self-validating workflow for unambiguous spectral assignment.

Experimental Design & Sample Preparation Protocol

Acquiring high-resolution NMR data for amine hydrochlorides requires precise solvent selection and sample handling. The following step-by-step methodology is designed as a self-validating system: if the sample preparation is optimal, the resulting spectra will display sharp resolution and minimal solvent interference, directly validating the protocol's execution.

Step-by-Step Methodology

-

Desiccation (Moisture Removal): Dry the 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride sample under high vacuum (≤ 0.1 mbar) for 12 hours.

-

Causality: Hydrochloride salts are highly hygroscopic. Residual water will produce a broad peak near δ 3.3 ppm in DMSO- d6 , which critically overlaps with the critical methoxy (-OCH₃) signal, obscuring quantitative integration.

-

-

Solvent Selection: Utilize anhydrous dimethyl sulfoxide- d6 (DMSO- d6 , 100 atom % D) from a sealed ampoule.

-

Causality: DMSO- d6 is chosen over CDCl₃ due to the high polarity and insolubility of the hydrochloride salt in non-polar media. Furthermore, as a strongly hydrogen-bonding aprotic solvent, DMSO significantly slows the chemical exchange rate of the NH₂⁺ protons, allowing their direct observation as a distinct signal rather than exchanging with the solvent .

-

-

Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6 . Agitate using a vortex mixer until complete optical clarity is achieved.

-

Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

-

Causality: Removing microscopic undissolved particulates prevents magnetic susceptibility gradients, ensuring optimal magnetic field homogeneity (shim quality) and sharp peak shapes.

-

-

Acquisition: Acquire 1D and 2D spectra at 298 K using a 400 MHz (or higher) NMR spectrometer, utilizing a standard 30° pulse sequence for ¹H and a power-gated decoupling sequence for ¹³C.

¹H NMR Data Analysis & Mechanistic Insights

The ¹H NMR spectrum of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is characterized by complex splitting patterns driven by the molecule's 3D geometry.

Quantitative ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 9.85 | Broad singlet (br s) | 2H | N/A | NH₂⁺ (Amine salt) |

| 7.45 – 7.35 | Multiplet (m) | 4H | N/A | Ar-H (C4, C5, C6, C7) |

| 4.90 | Doublet of doublets (dd) | 1H | 7.5, 3.5 | C1-H (Chiral methine) |

| 4.55 | Doublet (d) | 1H | 15.0 | C3-H a (Diastereotopic) |

| 4.35 | Doublet (d) | 1H | 15.0 | C3-H b (Diastereotopic) |

| 3.80 | Doublet of doublets (dd) | 1H | 10.5, 7.5 | CH₂-O a (Diastereotopic) |

| 3.65 | Doublet of doublets (dd) | 1H | 10.5, 3.5 | CH₂-O b (Diastereotopic) |

| 3.35 | Singlet (s) | 3H | N/A | O-CH₃ (Methoxy) |

(Note: Data represents empirically predicted values standardized for 400 MHz in DMSO- d6 )

Mechanistic Insight: Diastereotopicity

The most critical structural feature of this molecule is the chiral center at the C1 position. Because the molecule lacks an internal plane of symmetry, the two protons attached to the C3 carbon, as well as the two protons of the methoxymethyl CH₂ group, are diastereotopic .

Even though they are attached to the same carbon, they reside in permanently distinct magnetic environments. This magnetic non-equivalence causes them to resonate at different chemical shifts and couple to each other, resulting in complex AB spin systems (for C3) and ABX spin systems (for the CH₂-O group coupled to C1-H).

Figure 1: Causality of magnetic non-equivalence induced by the C1 stereocenter.

¹³C NMR Data Analysis

The ¹³C NMR spectrum provides the carbon framework of the isoindoline core. The electron-withdrawing nature of the protonated amine and the ether oxygen significantly deshields the aliphatic carbons.

Quantitative ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Rationale |

| 136.5, 134.2 | Quaternary (C) | C3a, C7a | Aromatic bridgehead carbons. |

| 128.5, 127.8, 123.5, 123.1 | Methine (CH) | C4, C5, C6, C7 | Aromatic ring carbons. |

| 71.8 | Methylene (CH₂) | CH₂-O | Deshielded by adjacent electronegative oxygen. |

| 62.4 | Methine (CH) | C1 | Deshielded by adjacent N⁺ and aromatic ring. |

| 58.9 | Methyl (CH₃) | O-CH₃ | Standard methoxy shift. |

| 49.5 | Methylene (CH₂) | C3 | Deshielded by adjacent N⁺ and aromatic ring. |

2D NMR Workflows for Unambiguous Assignment

To transition from tentative assignments to a fully validated structural proof, a self-validating 2D NMR workflow must be employed. If the proposed structure is correct, every cross-peak in the 2D spectra must logically trace back to the 1D assignments without contradiction.

Self-Validating 2D Protocol

-

COSY (Correlation Spectroscopy): Validates the ¹H-¹H connectivity. The C1-H signal (δ 4.90) will show strong cross-peaks with the diastereotopic CH₂-O protons (δ 3.80, 3.65), confirming the intact methoxymethyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Validates direct C-H bonds. It will definitively prove that the two distinct C3 proton signals (δ 4.55, 4.35) correlate to a single carbon resonance at δ 49.5 ppm, confirming their diastereotopic nature.

-

HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton. The methoxy protons (δ 3.35) will show a 3-bond correlation to the CH₂-O carbon (δ 71.8), proving the ether linkage.

Figure 2: Systematic 1D and 2D NMR elucidation workflow for functionalized isoindolines.

Conclusion

The structural elucidation of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride relies heavily on understanding the stereochemical implications of the C1 chiral center. By utilizing anhydrous DMSO- d6 to lock proton exchange and applying a rigorous 1D and 2D NMR workflow, researchers can confidently assign the complex diastereotopic spin systems inherent to functionalized isoindolines. This self-validating approach ensures high scientific integrity in the analytical characterization of critical drug intermediates.

References

-

Isoindoline. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonds in Ammonium Salts. The Journal of Organic Chemistry (American Chemical Society). Available at:[Link]

-

Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel 2,3-Dihydro-1H-isoindole Analogs

A Methodological Framework for Preclinical Assessment

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 2,3-Dihydro-1H-isoindole Scaffold

The 2,3-dihydro-1H-isoindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of compounds with significant therapeutic potential. Derivatives of this versatile structure have been explored for applications in neuroscience and oncology, owing to their ability to modulate biological pathways.[1] The hydrochloride salt form of these compounds often enhances solubility, a crucial factor for successful drug formulation and bioavailability.[1] Given the growing interest in this chemical class, a thorough understanding of the in vivo pharmacokinetics of novel analogs, such as the representative compound 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride, is paramount for their progression from discovery to clinical application.

This guide provides a comprehensive framework for designing, executing, and interpreting in vivo pharmacokinetic studies of novel 2,3-dihydro-1H-isoindole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these promising therapeutic agents.

Part 1: Strategic Design of In Vivo Pharmacokinetic Studies

The primary objective of an in vivo pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][3] A well-designed study provides critical data to inform dose selection for efficacy and toxicology studies, and to predict the compound's behavior in humans.

Animal Model Selection

The choice of animal model is a critical first step. For initial pharmacokinetic screening, rodents, particularly Sprague-Dawley rats or BALB/c mice, are commonly used due to their well-characterized physiology, availability, and cost-effectiveness. The selection should be justified based on the therapeutic target and any known species-specific metabolic pathways.

Formulation and Dose Administration

The formulation of the test compound must ensure its solubility and stability for accurate dosing. For 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride, an aqueous solution is likely suitable given its salt form. The dosing vehicle should be non-toxic and have minimal impact on the compound's pharmacokinetics. Common vehicles include saline, water, or a solution containing a small percentage of a solubilizing agent like DMSO or cyclodextrin.

The route of administration should align with the intended clinical application. For orally administered drugs, oral gavage (PO) is the standard preclinical method. Intravenous (IV) administration is also crucial to determine absolute bioavailability and intrinsic clearance parameters.

Study Design: A Phased Approach

A typical preclinical pharmacokinetic study for a novel 2,3-dihydro-1H-isoindole derivative would involve the following phases:

-

Phase 1: Single Dose IV Administration: To determine key distribution and clearance parameters such as volume of distribution (Vd), clearance (CL), and elimination half-life (t½).

-

Phase 2: Single Dose PO Administration: To assess oral absorption, bioavailability (F%), and the maximum plasma concentration (Cmax) and time to reach it (Tmax).

-

Phase 3: Dose Escalation Studies (Optional): To evaluate dose proportionality of exposure.

-

Phase 4: Brain Penetration Assessment (if applicable): For CNS-targeted agents, the brain-to-plasma concentration ratio is a critical parameter.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

In Vivo Rodent Pharmacokinetic Study Protocol

Objective: To determine the plasma concentration-time profile of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride following intravenous and oral administration in rats.

Materials:

-

Test compound: 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride

-

Vehicle (e.g., sterile saline)

-

Sprague-Dawley rats (male, 200-250 g)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least 72 hours prior to the study with free access to food and water.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

-

Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. The concentration should be calculated based on the target dose and the average weight of the animals.

-

Dosing:

-

IV Group: Administer the compound via tail vein injection at a dose of, for example, 2 mg/kg.

-

PO Group: Administer the compound via oral gavage at a dose of, for example, 10 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points. A typical sampling schedule would be:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride in rat plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18 reverse-phase)

Procedure:

-

Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of the analyte into blank rat plasma.

-

Sample Extraction:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation extraction by adding a volume of cold acetonitrile (containing an internal standard) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to achieve good separation of the analyte from endogenous plasma components.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

-

-

Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Part 3: Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Absolute oral bioavailability |

Calculation of Parameters

-

AUC: Calculated using the linear trapezoidal rule.

-

t½: Calculated as 0.693 / λz, where λz is the terminal elimination rate constant.

-

CL: Calculated as Dose(IV) / AUC(0-inf)(IV).

-

Vd: Calculated as CL / λz.

-

F%: Calculated as (AUC(0-inf)(PO) / AUC(0-inf)(IV)) * (Dose(IV) / Dose(PO)) * 100.

Part 4: Visualization of Workflows

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Bioanalytical Sample Preparation Workflow

Caption: A standard protein precipitation workflow for plasma sample analysis.

Conclusion

The in vivo pharmacokinetic characterization of novel 2,3-dihydro-1H-isoindole derivatives is a cornerstone of their preclinical development. By adhering to the structured and scientifically rigorous approach outlined in this guide, researchers can generate high-quality data to understand the ADME properties of their compounds. This, in turn, facilitates informed decision-making, enabling the selection of candidates with the most promising pharmacokinetic profiles for further development into potentially life-saving therapeutics. The safety of personnel handling these compounds should be ensured by following appropriate laboratory safety protocols, including the use of personal protective equipment.[4][5][6]

References

- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025). PMC.

- 1 - SAFETY DATA SHEET. (2010). Fisher Scientific.

- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.

- 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride. Chem-Impex.

- 1-methyl-2,3-dihydro-1H-isoindole hydrochloride — Chemical Substance Information. NextSDS.

- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD..

- A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. (2026). Benchchem.

- III Analytical Methods. Environmental Monitoring and Governance in the Asian Coastal Region.

- 2,3-dihydro-1H-isoindole hydrochloride. PubChem.

- 1H-Isoindole, 2,3-dihydro-1-(methoxymethyl)-, hydrochloride (1:1). ChemicalBook.

- solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles1. (2005). HETEROCYCLES, 66.

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry.

- ADME Study of Azole Derivatives with SwissADME Online Tool. (2021). Cronicon.

- In Vivo Pharmacokinetics. (2025). Drug Metabolism and Pharmacokinetics.

- Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. (2010). ResearchGate.

- In silico approaches for predicting ADME properties of drugs. (2004). Drug Metabolism and Pharmacokinetics.

- 1H-Indole, 2,3-dihydro-. NIST WebBook.

-

Investigation of factors affecting the exposure of orally-administered drugs. DP-13402. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4NlK9YnBZtiq1SfnZODhYinx9b6PwiVsaMYsDSkOTXRbHdU7juRAteVBB-G9HhKBvkOpIx5ovtDMIUbHdFUdfhd8ZLwsM22KrsHEvxrdOy_yj4mkYBBhremfbHzcY91EXCPvAShAhHxav9kussIU1YrIeNvJo7o7IlVJCUhHlvWh9lFhaNceWYK8iN2SslaolgTAVHf_oKDUbLkxu3N6_]([Link]

Sources

Preliminary Toxicity Profile of 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole Hydrochloride: A Preclinical Evaluation Framework

Executive Summary

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride (MMDI-HCl) is a highly versatile synthetic intermediate and pharmacophore utilized in the development of novel therapeutics, particularly in neuroscience and oncology[1]. As a functionalized isoindoline derivative, its unique structural motifs present specific metabolic and toxicological liabilities that must be de-risked early in the drug discovery pipeline. This technical guide establishes a comprehensive, self-validating framework for evaluating the preliminary toxicity profile of MMDI-HCl, integrating in silico structural alerts, in vitro metabolic trapping, and in vivo dose-ranging methodologies.

Structural Toxicology and In Silico Alerts

The rational design of a toxicity screening cascade requires a mechanistic understanding of the molecule's structural alerts. MMDI-HCl contains three primary motifs of toxicological interest:

-

The Isoindoline Core (Iminium Ion Formation): The 2,3-dihydro-1H-isoindole ring is a cyclic secondary amine. Cytochrome P450 (CYP) or monoamine oxidase (MAO) mediated oxidation of the carbon adjacent to the nitrogen can generate a highly reactive iminium ion intermediate[2]. This hard electrophilic species can covalently bind to nucleophilic residues on proteins or DNA, leading to macromolecular adduct formation, hepatotoxicity, or immunogenicity.

-

The Methoxymethyl Ether Group (Formaldehyde Release): The methoxymethyl (MOM) moiety is highly susceptible to CYP-mediated O-demethylation. This enzymatic cleavage results in the formation of 1-(hydroxymethyl)isoindoline and the stoichiometric release of formaldehyde[3]. Formaldehyde is a potent electrophile, a known genotoxin, and a protein cross-linker, posing a significant local and systemic cytotoxicity risk.

-

The Basic Amine Hydrochloride (hERG Liability): Typical inhibitors of the human ether-à-go-go-related gene (hERG) potassium channel are lipophilic, basic amines[4]. The protonated secondary amine of MMDI-HCl at physiological pH can interact with the Tyr652 and Phe656 residues within the hERG channel pore, potentially leading to QT interval prolongation and fatal arrhythmias[4].

Metabolic liabilities of MMDI-HCl highlighting formaldehyde release and iminium ion formation.

In Vitro Toxicity Profiling: Methodologies and Protocols

To empirically validate the structural alerts, the following self-validating in vitro protocols are employed. We do not merely measure cell death; we trace the exact chemical causality of the toxicity.

Protocol 3.1: Reactive Metabolite Trapping (GSH and KCN Assays)

Purpose: To detect and quantify the formation of reactive iminium ions and other electrophiles. Potassium cyanide (KCN) is specifically chosen to trap hard electrophilic iminium ions, while Glutathione (GSH) traps softer electrophiles like quinone-methides.

-

Step 1: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Step 2: Add MMDI-HCl to a final concentration of 10 µM.

-

Step 3: Add trapping agents: 5 mM GSH and 5 mM KCN (in separate incubation arms) to trap reactive intermediates as stable adducts (e.g., α-aminonitriles for KCN).

-

Step 4: Initiate the reaction by adding 1 mM NADPH and incubate at 37°C for 60 minutes.

-

Step 5: Terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 15 minutes.

-

Step 6: Analyze the supernatant via LC-HRMS/MS (Q-TOF) utilizing neutral loss scanning (e.g., loss of 129 Da for GSH adducts) to quantify trapped adducts.

Protocol 3.2: Formaldehyde Quantification via Purpald Assay

Purpose: To measure the stoichiometric release of formaldehyde following O-demethylation of the methoxymethyl ether.

-

Step 1: Conduct HLM incubations with MMDI-HCl (50 µM) as described above (without trapping agents).

-

Step 2: After 60 minutes, terminate the reaction with 10% trichloroacetic acid (TCA) to precipitate proteins, then centrifuge.

-

Step 3: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of Purpald reagent (34 mM in 2 M NaOH)[3].

-

Step 4: Incubate at room temperature for 30 minutes with aeration (oxidation is strictly required for the purple color development).

-

Step 5: Read absorbance at 550 nm using a microplate reader. Quantify against a standard curve of known formaldehyde concentrations.

Protocol 3.3: Automated Patch-Clamp hERG Assay

Purpose: To assess the cardiotoxic potential of the basic secondary amine.

-

Step 1: Culture CHO cells stably expressing the hERG potassium channel.

-

Step 2: Prepare MMDI-HCl in extracellular solution at concentrations ranging from 0.1 µM to 100 µM (0.1% DMSO final).

-

Step 3: Using an automated patch-clamp system (e.g., QPatch), establish the whole-cell configuration.

-

Step 4: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit hERG tail currents.

-

Step 5: Perfuse the cells with MMDI-HCl concentrations sequentially. Measure the reduction in peak tail current amplitude to calculate the IC50.

Step-by-step preliminary toxicity screening workflow for isoindoline derivatives.

Quantitative Data Presentation

The table below summarizes the expected preliminary toxicity profile of MMDI-HCl based on the structural alerts and in vitro assays.

| Assay / Parameter | Target / Metric | Expected Outcome / Threshold | Toxicological Implication |

| Microsomal Stability | Intrinsic Clearance (CLint) | > 50 µL/min/mg (High) | Rapid metabolism; potential for high metabolite burden. |

| KCN Trapping | Cyano-Adduct Formation | Positive (Detected via LC-MS) | Confirmation of reactive iminium ion formation. |

| GSH Trapping | GSH-Adduct Formation | Negative / Trace | Low risk of quinone-methide formation. |

| Purpald Assay | Formaldehyde Release | ~0.6 molar equivalents | Significant O-demethylation; high local cytotoxicity risk. |

| Cytotoxicity | HepG2 IC50 (48h) | 15 - 30 µM | Moderate hepatotoxicity, likely driven by formaldehyde. |

| Cardiotoxicity | hERG IC50 (Patch-Clamp) | 5 - 10 µM | Moderate hERG liability; typical for lipophilic amines. |

| Genotoxicity | Ames Test (Strain TA98/TA100) | Positive (+S9 fraction) | Mutagenicity driven by metabolic activation (formaldehyde/iminium). |

In Vivo Preliminary Dose-Ranging (Rodent MTD)

To translate in vitro findings into a systemic context, a Maximum Tolerated Dose (MTD) study is required to establish acute safety margins.

-

Step 1 (Animal Model): Use 8-10 week old male and female Sprague-Dawley rats (n=3/sex/group).

-

Step 2 (Formulation): Formulate MMDI-HCl in 0.5% Methylcellulose/0.1% Tween-80 in purified water. The hydrochloride salt ensures adequate aqueous solubility for uniform dosing[1].

-

Step 3 (Dosing Strategy): Administer a single oral gavage (PO) dose starting at 50 mg/kg. If tolerated, escalate to 150 mg/kg, then 300 mg/kg with a 48-hour washout between cohorts.

-

Step 4 (Observation & Endpoints): Monitor clinical signs continuously for the first 4 hours (checking for acute neurotoxicity or respiratory distress). Record body weights daily. At day 7, perform gross necropsy with a specific focus on hepatic architecture (due to formaldehyde/iminium liabilities) and cardiac tissue.

Conclusion

The preliminary toxicity profile of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is heavily dictated by its metabolic fate. While the hydrochloride salt provides excellent physicochemical properties for formulation, the isoindoline core and methoxymethyl ether present distinct reactive metabolite liabilities. Drug development professionals utilizing this scaffold must employ rigorous trapping assays and structural optimization (e.g., substituting the methoxymethyl group with a bioisosteric, metabolically stable ether or fluoroalkyl group) to mitigate genotoxic and cardiotoxic risks.

Sources

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole HCl

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride. While a public crystal structure for this specific compound is not available as of this writing, this document serves as an in-depth roadmap for researchers and drug development professionals to successfully elucidate its three-dimensional atomic arrangement. The narrative moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a self-validating and robust analytical process. From synthesis and purification to data collection, structure solution, and final analysis, this guide is grounded in authoritative crystallographic principles and best practices.

Table of Contents

-

Introduction: The "Why" Behind the Structure

-

Prerequisite: Synthesis and High-Purity Material

-

The Art and Science of Crystallization

-

From Crystal to Diffraction Pattern: Data Acquisition

-

Solving the Puzzle: Structure Solution and Refinement

-

Interpreting the Molecular Architecture

-

References

Introduction: The "Why" Behind the Structure

The isoindole scaffold and its reduced form, isoindoline (2,3-dihydro-1H-isoindole), are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The specific substitution pattern of a methoxymethyl group at the 1-position introduces a chiral center and potential new intermolecular interactions, making the precise determination of its three-dimensional structure crucial for understanding its chemical properties and potential biological activity.

X-ray crystallography remains the gold standard for unambiguously determining the atomic structure of small molecules.[3] An accurate crystal structure of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole HCl will provide invaluable information on:

-

Conformation: The preferred spatial arrangement of the methoxymethyl group relative to the isoindole ring system.

-

Stereochemistry: Absolute confirmation of the stereocenter at the C1 position.

-

Intermolecular Interactions: The nature of hydrogen bonding involving the hydrochloride counter-ion and the isoindole nitrogen, as well as other non-covalent interactions that dictate the crystal packing.[4]

This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Prerequisite: Synthesis and High-Purity Material

The success of any crystallization experiment is predicated on the purity of the starting material. The synthesis of N-substituted 2,3-dihydro-1H-isoindoles is well-documented and can often be achieved by reacting α,α'-dibromo-o-xylene with a primary amine. For the target compound, a plausible synthetic route would involve the reaction of α,α'-dibromo-o-xylene with 1-amino-2-methoxyethane, followed by acidification with HCl to form the hydrochloride salt.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-methoxyethane in a suitable solvent such as 1,4-dioxane.

-

Amine Addition: To this solution, add α,α'-dibromo-o-xylene dropwise at room temperature. The use of a base like sodium hydroxide can be employed to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, perform a standard aqueous workup to remove inorganic salts.

-

Purification: Purify the resulting free base, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole, using column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane) to precipitate the hydrochloride salt.

-

Final Purification: Recrystallize the 1-(methoxymethyl)-2,3-dihydro-1H-isoindole HCl from a suitable solvent system (e.g., ethanol/hexane) to achieve >99% purity, as confirmed by NMR and HPLC.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For a small organic hydrochloride salt, several techniques should be explored in parallel.

Table 1: Recommended Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, increasing the concentration to the point of crystallization. | Simple to set up and effective for many compounds. A vial covered with parafilm pierced with a few holes is a standard setup. |

| Vapor Diffusion (Hanging Drop) | A drop of the concentrated sample solution is placed on a siliconized coverslip and inverted over a reservoir containing a precipitant (a solvent in which the compound is less soluble). | Allows for a gradual and controlled change in solvent composition, promoting slow crystal growth. |

| Vapor Diffusion (Sitting Drop) | Similar to the hanging drop method, but the sample drop is placed on a pedestal within the reservoir. | A variation that can sometimes yield different crystal forms (polymorphs). |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface. | Creates a slow diffusion gradient that can be conducive to high-quality crystal growth. |

Experimental Protocol: High-Throughput Crystallization Screening

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, dichloromethane).

-

Setup: Prepare concentrated stock solutions in the best solvents.

-

Execution: Set up crystallization trials using the techniques described in Table 1 with various solvent/anti-solvent combinations.

-

Incubation: Store the trials in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

-

Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals.

From Crystal to Diffraction Pattern: Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on a diffractometer for X-ray analysis.

Caption: Workflow for X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Mounting: Using a micromanipulator, carefully select a single crystal and mount it on a cryoloop. The crystal is typically flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

-

Diffractometer Setup: Mount the looped crystal on the goniometer head of the diffractometer. Modern diffractometers are equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).[5]

-

Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure complete and redundant data are collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The output is a reflection file containing the h, k, l indices and their corresponding intensities.

Solving the Puzzle: Structure Solution and Refinement

The diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is the well-known "phase problem" in crystallography.

Caption: Computational workflow for structure solution and refinement.

Methodology: Structure Solution and Refinement

-

Space Group Determination: The processed data is analyzed to determine the crystal's space group.

-

Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

-

Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model into this map, identifying the positions of the atoms of the isoindole ring, the methoxymethyl group, and the chloride ion.

-

Refinement: The initial model is refined using a least-squares algorithm. This process iteratively adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically <5% for a good quality structure).

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Interpreting the Molecular Architecture

The final output is a crystallographic information file (CIF) containing the refined atomic coordinates, unit cell parameters, and other experimental details. From this, a wealth of information can be extracted.

Table 2: Key Structural Parameters to Analyze

| Parameter | What it Reveals | Example Interpretation |

| Bond Lengths & Angles | Confirms the covalent structure and can indicate strain or unusual electronic effects. | Are the C-N bond lengths within the expected range for a saturated heterocycle? |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. | What is the torsion angle of the C1-C(methoxy)-O-CH3 bond, defining the side chain's orientation? |

| Hydrogen Bonds | Identifies key intermolecular interactions that stabilize the crystal lattice. | Is there a hydrogen bond between the protonated isoindole nitrogen (N-H+) and the chloride ion (Cl-)? |

| Crystal Packing | Shows how the molecules arrange themselves in the solid state. | Are there any π-π stacking interactions between the benzene rings of adjacent molecules? |

The structure should be visualized using software like Mercury or PyMOL to fully appreciate the three-dimensional arrangement and intermolecular interactions.

Conclusion and Data Deposition

Following the successful determination and analysis of the crystal structure, the final and crucial step is to deposit the data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6][7] Deposition ensures that the data is preserved and accessible to the global scientific community, contributing to the collective knowledge of chemical structures. Each deposited structure is assigned a unique CCDC number for easy citation and retrieval.[8][9]

By following this comprehensive guide, researchers can confidently approach the X-ray crystal structure analysis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole HCl, transforming a chemical formula into a precise and insightful three-dimensional reality.

References

-

Murashima, T., Tamai, R., Nishi, K., Nomura, K., Fujita, K., Uno, H., & Ono, N. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 995-998. [Link]

-

Al-Warhi, T., Al-Harbi, S., El-Gamal, H., & El-Gazzar, A. R. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Molecular Crystals and Liquid Crystals, 735(1), 1-18. [Link]

-

Chęcińska, L., & M. (n.d.). The electron density of isoindole derivatives from synchrotron diffraction data. IUCr Journals. [Link]

-

Baglai, I., Maraval, V., Voitenko, Z., & Chauvin, R. (2014). On the peculiar reactivity of a C,N-annelated isoindole core. ResearchGate. [Link]

-

Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

-

Reddy, K. S., et al. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry. [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

-

Tyszka-Gumkowska, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(15), 4786. [Link]

-

National Open Access Monitor, Ireland. (2025, January 1). CCDC 2340099: Experimental Crystal Structure Determination. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. [Link]

-

NIST. (n.d.). 1H-Indole, 2,3-dihydro-. NIST WebBook. [Link]

-

Boudriga, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 650-657. [Link]

-

ResearchGate. (n.d.). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-isoindole hydrochloride. [Link]

-

PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. [Link]

-

University of Tokyo. (n.d.). X-RAY CRYSTALLOGRAPHY MADE EASY. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. idc-online.com [idc-online.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 7. Cambridge Structural Database | re3data.org [re3data.org]

- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

An In-depth Technical Guide to the Baseline Receptor Binding Affinity of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride

Abstract

The characterization of a novel chemical entity's interaction with endogenous protein targets is a foundational step in modern drug discovery. This guide provides a comprehensive, in-depth framework for determining the baseline receptor binding affinity of the novel compound 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride (herein referred to as MMDIH). The isoindole scaffold is present in numerous clinically approved drugs, suggesting its potential for biological activity.[1][2][3] This document outlines the theoretical principles of receptor-ligand binding, provides detailed, field-proven experimental protocols for a competitive radioligand binding assay, and details the subsequent data analysis required to derive key affinity constants. Methodologies are contextualized with a focus on the human Dopamine D2 and Serotonin 5-HT2A receptors—two high-value G-protein coupled receptor (GPCR) targets in neuroscience drug development—as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage compound characterization.

Theoretical Foundations of Receptor-Ligand Interactions

Before embarking on experimental work, a firm grasp of the quantitative principles governing molecular recognition is essential. Receptor binding affinity describes the strength of the interaction between a ligand (like MMDIH) and its receptor. This is typically quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i).

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is an operational value that quantifies the concentration of a competing ligand (the "inhibitor," e.g., MMDIH) required to displace 50% of a specific radioligand from its receptor.[4][5] It is highly dependent on the specific conditions of the assay, such as the concentration of the radioligand used.[4][5][6]

-

K_i (Inhibition Constant): The K_i is a more absolute measure of the affinity of a competitive ligand.[4][7] It represents the equilibrium dissociation constant for the binding of the inhibitor to the receptor. Unlike the IC₅₀, the K_i is theoretically independent of the assay conditions.[4][6] It is calculated from the IC₅₀ value using the Cheng-Prusoff equation .[4][5][7][8]

Cheng-Prusoff Equation: K_i = IC₅₀ / (1 + [L]/K_d)

Where:

-

[L] is the concentration of the radioligand.

-

K_d is the equilibrium dissociation constant of the radioligand.

-

The primary experimental method described herein is the competitive radioligand binding assay .[9][10] This technique is a gold standard for its robustness and sensitivity.[10] It involves incubating a receptor source (e.g., cell membranes) with a fixed concentration of a radioactively labeled ligand (the "hot" ligand) and varying concentrations of an unlabeled competing compound (the "cold" ligand, in this case, MMDIH).[9][10] By measuring the decrease in radioactivity bound to the receptor as the concentration of MMDIH increases, we can determine the IC₅₀ of MMDIH.

Strategic Experimental Design

The isoindole chemical scaffold is found in compounds with diverse pharmacological activities, including those targeting the central nervous system (CNS).[11][12] Therefore, an initial screening campaign against a panel of CNS-relevant GPCRs is a logical starting point. For the purposes of this guide, we will focus on two high-priority targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR).

-

Dopamine D2 Receptor (D2R): A key target for antipsychotic medications.[13][14]

-

Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in psychosis, depression, and the mechanism of action of atypical antipsychotics and hallucinogens.[13]

The choice of a radioligand is critical. It must be specific for the target receptor and possess high affinity to ensure a good signal-to-noise ratio.

-

For D2R assays, [³H]-Spiperone or [³H]-N-methylspiperone are common high-affinity antagonists.[15][16][17]

-

For 5-HT2AR assays, [³H]-Ketanserin is a widely used antagonist radioligand.[18][19]

The following workflow provides a high-level overview of the process for characterizing MMDIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. youtube.com [youtube.com]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. jetir.org [jetir.org]

- 12. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reactionbiology.com [reactionbiology.com]

Electron Ionization Mass Spectrometry (EI-MS) of 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole Hydrochloride: A Mechanistic and Analytical Guide

Executive Summary

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole (commonly referred to as 1-(methoxymethyl)isoindoline) is a highly versatile bicyclic building block utilized in the synthesis of neuroactive therapeutics and targeted kinase inhibitors. Because it is typically handled as a stable hydrochloride salt, its gas-phase analysis presents specific physical and thermodynamic challenges.

This whitepaper provides an authoritative, in-depth analysis of the electron ionization mass spectrometry (EI-MS) profile of this compound. By deconstructing the causality behind its fragmentation mechanics and providing a self-validating experimental protocol, this guide equips analytical chemists and drug development professionals with the insights necessary for precise structural characterization.